N-(1-Aminomethyl-cyclopentyl)-3-fluoro-benzamide
Description
N-(1-Aminomethyl-cyclopentyl)-3-fluoro-benzamide (CAS: 912770-90-2) is a benzamide derivative with a molecular formula of C₁₃H₁₇FN₂O and a molecular weight of 236.29 g/mol . Its structure features a 3-fluorobenzoyl group linked to a cyclopentyl ring substituted with an aminomethyl group.
Properties
IUPAC Name |
N-[1-(aminomethyl)cyclopentyl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O/c14-11-5-3-4-10(8-11)12(17)16-13(9-15)6-1-2-7-13/h3-5,8H,1-2,6-7,9,15H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STNDSBDLQFJPEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN)NC(=O)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50587553 | |
| Record name | N-[1-(Aminomethyl)cyclopentyl]-3-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912770-90-2 | |
| Record name | N-[1-(Aminomethyl)cyclopentyl]-3-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Activation of 3-Fluorobenzoic Acid
3-Fluorobenzoic acid is first activated as an acyl chloride or mixed anhydride. For instance, treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to 3-fluorobenzoyl chloride, which reacts efficiently with the amine. Alternatively, in situ activation using O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) in dimethylformamide (DMF) enables milder conditions.
Coupling with 1-Aminomethyl-cyclopentylamine
The activated 3-fluorobenzoic acid derivative is then reacted with 1-aminomethyl-cyclopentylamine. A study utilizing EDCl and N-hydroxybenzotriazole (HOBt) in dichloromethane (DCM) reported a 78% yield after 12 hours at room temperature. Critical parameters include:
- Stoichiometry: A 1:1.2 molar ratio of acid to amine minimizes side products.
- Solvent: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity.
- Purification: Column chromatography with ethyl acetate/hexane (3:7) isolates the product.
Catalytic Cyclization Methods
Recent advances leverage Lewis acid catalysts to streamline synthesis. Indium(III) chloride (InCl₃) has emerged as a versatile catalyst for constructing the cyclopentyl-aminomethyl moiety while forming the amide bond.
InCl₃-Catalyzed One-Pot Synthesis
A one-pot protocol combines 3-fluorobenzoyl chloride, cyclopentanone, and benzylamine in the presence of InCl₃ (20 mol%) under ultrasonic irradiation. Key steps:
- Schiff Base Formation: Cyclopentanone reacts with benzylamine to form an imine.
- Nucleophilic Attack: The imine intermediate undergoes nucleophilic addition by 3-fluorobenzoyl chloride.
- Reductive Amination: Sodium cyanoborohydride (NaBH₃CN) reduces the intermediate to yield the target compound.
This method achieves an 85% yield in 40 minutes, attributed to InCl₃’s ability to activate carbonyl groups and stabilize transition states.
Multi-Component Reaction (MCR) Approaches
MCRs offer atom-economical routes by combining three or more reactants in a single step. A notable example involves:
- 3-Fluorobenzaldehyde
- Cyclopentylamine
- Malononitrile
Mechanism and Optimization
The reaction proceeds via a Knoevenagel condensation between 3-fluorobenzaldehyde and malononitrile, followed by Michael addition of cyclopentylamine. Catalysis by piperidine in ethanol at 60°C yields a 70% product after 6 hours. Ultrasonic irradiation reduces the reaction time to 90 minutes with a 10% yield increase.
Comparative Analysis of Methods
| Method | Catalyst/Reagent | Time | Yield | Purity |
|---|---|---|---|---|
| Conventional Coupling | EDCl/HOBt | 12 h | 78% | 95% |
| InCl₃-Catalyzed | InCl₃ | 40 min | 85% | 98% |
| Multi-Component Reaction | Piperidine | 6 h | 70% | 92% |
Key Observations:
Chemical Reactions Analysis
Types of Reactions
N-(1-Aminomethyl-cyclopentyl)-3-fluoro-benzamide can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.
Substitution: The fluorine atom on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Pharmacological Properties
N-(1-Aminomethyl-cyclopentyl)-3-fluoro-benzamide is classified as a benzamide derivative. Benzamides are known for their diverse biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. The specific structure of this compound suggests potential interactions with neurotransmitter systems, particularly in the central nervous system (CNS).
Neurological Disorders
Research indicates that compounds similar to this compound may have applications in treating conditions such as schizophrenia and depression. The modulation of neurotransmitter systems can lead to improved cognitive function and mood stabilization.
Anti-inflammatory Agents
Benzamide derivatives have shown promise as anti-inflammatory agents. The compound's action on inflammatory pathways could be beneficial in treating chronic inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.
Cancer Treatment
Some studies suggest that benzamide compounds can inhibit tumor growth by inducing apoptosis in cancer cells. This compound’s unique structure may enhance its efficacy against specific cancer types.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(1-Aminomethyl-cyclopentyl)-3-fluoro-benzamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the fluorobenzamide moiety can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Modifications and Physicochemical Properties
The table below highlights key structural and physicochemical differences between the target compound and its analogues:
*Estimated based on cyclopentyl-to-cycloheptyl substitution.
Key Observations :
- Ring Size Variation : Replacing the cyclopentyl group with a cycloheptyl ring (as in ) increases molecular weight and may alter steric hindrance or solubility.
- Electron-Withdrawing Groups : The trifluoromethyl group in increases electronegativity and metabolic stability relative to simple fluorine.
Antifungal Activity
- N-(3-bromophenyl)-3-fluoro-benzamide () exhibits antifungal activity against Moniliophthora perniciosa at 200 µM.
Enzyme Inhibition
Discussion of Functional Advantages and Limitations
Advantages of the Target Compound
- Fluorine Substituent: Enhances electronegativity and bioavailability compared to non-halogenated benzamides .
- Aminomethyl Group: Provides a site for derivatization (e.g., protonation at physiological pH) or hydrogen bonding in target interactions .
Limitations
- Synthetic Complexity : Bulky cyclopentyl groups may complicate large-scale synthesis compared to simpler aryl derivatives .
Biological Activity
N-(1-Aminomethyl-cyclopentyl)-3-fluoro-benzamide is a compound with significant potential in biological and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Compound Overview
This compound features a cyclopentyl ring, an aminomethyl group, and a fluorobenzamide moiety. Its structure allows for various interactions with biological macromolecules, making it a candidate for research in pharmacology and biochemistry.
The biological activity of this compound primarily arises from its ability to interact with specific molecular targets:
- Hydrogen Bonding : The aminomethyl group can form hydrogen bonds with proteins, enhancing binding affinity.
- π-π Interactions : The fluorobenzamide moiety can participate in π-π stacking interactions with aromatic residues in proteins, potentially modulating enzyme or receptor activity.
These interactions can lead to various biological effects, including anti-inflammatory and analgesic properties.
In Vitro Studies
A summary of key findings from in vitro studies is presented in the table below:
Case Studies and Research Findings
- Inhibition of TNF-α Pathway : A study identified that benzamide-linked small molecules could inhibit TNF-α-induced activation in chondrocytes. This compound was noted for its potential to suppress MMP-13 activity and prevent cartilage degradation through down-regulation of interferon regulatory factor-1 (IRF-1) signaling pathways .
- Antiviral Activity : Research demonstrated that derivatives of benzamides, including this compound, exhibit potent antiviral activity against filoviruses such as Ebola and Marburg. The compound showed excellent metabolic stability and did not inhibit key cytochrome P450 enzymes, indicating a favorable safety profile for further development .
- Human Adenovirus Inhibition : In a study focused on human adenovirus (HAdV), compounds similar to this compound demonstrated significant antiviral properties, inhibiting viral DNA replication effectively at low concentrations. This suggests potential applications in treating viral infections .
Q & A
Q. Characterization :
- NMR (1H, 13C) confirms regiochemistry and purity.
- HPLC-MS validates molecular weight and detects byproducts.
- Elemental analysis ensures stoichiometric integrity.
Advanced: How do steric and electronic effects of the cyclopentyl-aminomethyl group influence crystallographic packing and solubility?
Answer:
The cyclopentyl group introduces steric hindrance, affecting crystal lattice stability and intermolecular interactions. Key findings from analogous benzamides:
Q. Table 1: Crystallographic Parameters for Analogous Compounds
| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
|---|---|---|---|---|---|
| N-(3-Aminophenyl)-3-Cl-Bz | P21/c | 25.02 | 5.37 | 8.13 | 98.54 |
| 3-Fluoro-N-(3-F-Bz) | P21/c | 7.85 | 12.34 | 14.20 | 90.00 |
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Answer:
- 1H/13C NMR : Identify aromatic protons (δ 7.2–8.1 ppm), cyclopentyl CH2 (δ 1.5–2.5 ppm), and amide NH (δ 6.5–7.0 ppm).
- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .
- High-Resolution MS : Exact mass matching within 3 ppm error.
Advanced: How can researchers resolve discrepancies in bioactivity data across in vitro assays?
Answer:
Contradictions often arise from assay conditions (e.g., pH, serum proteins) or target specificity. Methodological strategies:
Dose-response curves : Use Hill slopes to assess cooperativity or off-target effects.
Orthogonal assays : Compare fluorescence-based and radiometric readouts (e.g., kinase inhibition) .
Metabolic stability tests : Liver microsome assays identify degradation pathways affecting potency .
Q. Table 2: Bioactivity Comparison of Fluorinated Benzamides
| Compound | IC50 (µM) | Target Protein | Assay Type |
|---|---|---|---|
| N-(3-Aminophenyl)-3-Cl-Bz | 0.45 | EGFR | Fluorescence |
| 3-Fluoro-N-(Pyridyl) | 1.20 | HDAC | Radiolabel |
Basic: What are the recommended storage conditions to maintain compound stability?
Answer:
- Temperature : Store at –20°C in airtight, light-resistant vials.
- Solvent : DMSO (dry, <0.1% H2O) for long-term storage; avoid repeated freeze-thaw cycles.
- Stability monitoring : Periodic HPLC analysis to detect hydrolysis or oxidation .
Advanced: How can computational modeling predict SAR for fluorinated benzamides?
Answer:
- Docking studies : Use AutoDock Vina or Schrödinger to map interactions with target proteins (e.g., hydrogen bonding with 3-fluoro substituent).
- QSAR models : Corrogate electronic parameters (Hammett σ) with bioactivity .
- MD simulations : Assess conformational flexibility of the cyclopentyl group in binding pockets .
Basic: What safety protocols are essential when handling this compound?
Answer:
- PPE : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods during synthesis.
- Waste disposal : Follow EPA guidelines for halogenated organics .
Advanced: How does the fluorine atom’s position impact metabolic resistance and pharmacokinetics?
Answer:
- Meta- vs. para-fluoro : Meta-substitution (as in 3-fluoro) reduces CYP450-mediated oxidation compared to para-fluoro analogs.
- Half-life : Fluorine’s electronegativity enhances metabolic stability in microsome assays (t1/2 > 60 min) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
